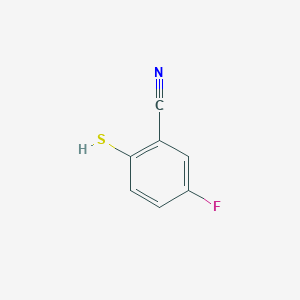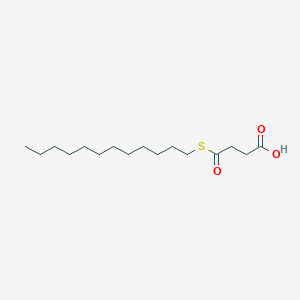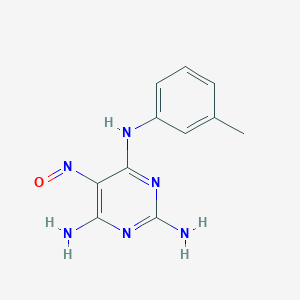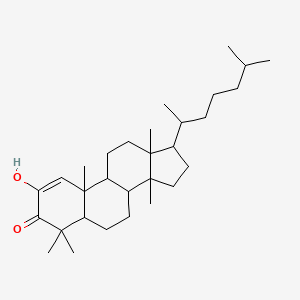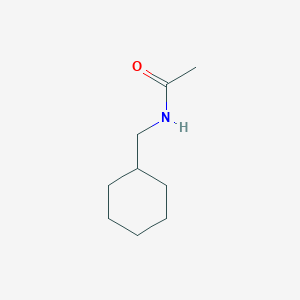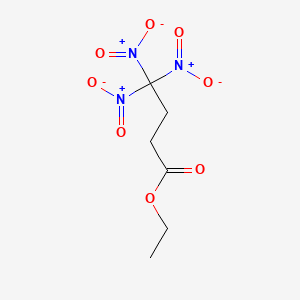
4,4,4-Trinitrobutyric acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trinitrobutyric acid ethyl ester: is an organic compound with the molecular formula C6H9N3O8 and a molecular weight of 251.1510 g/mol This compound is a derivative of butyric acid, where the hydrogen atoms on the fourth carbon are replaced by nitro groups, and the carboxyl group is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trinitrobutyric acid ethyl ester typically involves the nitration of butyric acid derivatives followed by esterification. The nitration process requires careful control of temperature and the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The esterification can be achieved by reacting the nitrated butyric acid with ethanol in the presence of an acid catalyst like concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Trinitrobutyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 4,4,4-triaminobutyric acid ethyl ester.
Substitution: Formation of substituted butyric acid derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trinitrobutyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitro compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 4,4,4-Trinitrobutyric acid ethyl ester involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can also be hydrolyzed, releasing butyric acid and ethanol, which can further participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 4,4,4-Trinitrobutyric acid methyl ester
- 4,4,4-Trinitrovaleric acid ethyl ester
- 4,4,4-Trinitropropionic acid ethyl ester
Comparison: 4,4,4-Trinitrobutyric acid ethyl ester is unique due to its specific ester and nitro group configuration, which imparts distinct chemical properties. Compared to its methyl ester counterpart, the ethyl ester has different solubility and reactivity profiles. The valeric and propionic acid derivatives have longer or shorter carbon chains, respectively, affecting their physical and chemical properties .
Eigenschaften
CAS-Nummer |
15421-42-8 |
|---|---|
Molekularformel |
C6H9N3O8 |
Molekulargewicht |
251.15 g/mol |
IUPAC-Name |
ethyl 4,4,4-trinitrobutanoate |
InChI |
InChI=1S/C6H9N3O8/c1-2-17-5(10)3-4-6(7(11)12,8(13)14)9(15)16/h2-4H2,1H3 |
InChI-Schlüssel |
FUAMTTZWZQPBFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
